3-(Pyrazin-2-yloxy)piperidin-2-one

Antibacterial Discovery Computational Chemistry Glutamate Racemase Inhibition

3-(Pyrazin-2-yloxy)piperidin-2-one is a structurally unique heterocyclic building block combining a piperidin-2-one core with a pyrazin-2-yloxy substituent. Unlike broad class analogs, this scaffold has demonstrated promise in targeting bacterial glutamate racemase (MurI), as evidenced by computational studies on closely related derivatives. Its distinct pharmacophore makes it ideal for unbiased phenotypic screening and chemoproteomic profiling, reducing the risk of re-discovering known pharmacology. Choose this compound for SAR-driven antibacterial drug discovery against Acinetobacter baumannii. Standard international B2B shipping available.

Molecular Formula C9H11N3O2
Molecular Weight 193.206
CAS No. 2198987-15-2
Cat. No. B2389803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrazin-2-yloxy)piperidin-2-one
CAS2198987-15-2
Molecular FormulaC9H11N3O2
Molecular Weight193.206
Structural Identifiers
SMILESC1CC(C(=O)NC1)OC2=NC=CN=C2
InChIInChI=1S/C9H11N3O2/c13-9-7(2-1-3-12-9)14-8-6-10-4-5-11-8/h4-7H,1-3H2,(H,12,13)
InChIKeySTPMRLQJSOPVOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrazin-2-yloxy)piperidin-2-one (CAS 2198987-15-2): Chemical Identity and Computed Properties for Research Procurement


3-(Pyrazin-2-yloxy)piperidin-2-one is a heterocyclic small molecule characterized by a piperidin-2-one core linked via an ether oxygen to a pyrazine ring [1]. As catalogued in PubChem, it has the molecular formula C9H11N3O2, a molecular weight of 193.20 g/mol, and a topological polar surface area (TPSA) of 64.1 Ų [1]. The compound, with a calculated XLogP3-AA of 0, exhibits moderate hydrophilicity and a favorable profile for medicinal chemistry applications [1].

Limitations of Generic Substitution: The Unvalidated Potential of 3-(Pyrazin-2-yloxy)piperidin-2-one


3-(Pyrazin-2-yloxy)piperidin-2-one is not a readily interchangeable commodity chemical. While related piperidine- and pyrazine-containing molecules are known to modulate diverse biological targets, such as PIM and PDE10 kinases [1][2], the specific pharmacophore of this compound—a piperidin-2-one ring with a pyrazin-2-yloxy substituent—is structurally unique. This combination is not common in commercially available screening libraries. A recent computational study identified a closely related derivative as a promising lead for inhibiting bacterial glutamate racemase (MurI), highlighting that even minor structural variations within this scaffold can lead to drastically different target engagement profiles [3]. Therefore, substituting this compound with an alternative from the same broad class without specific, confirmatory data is scientifically unsound.

Quantitative Differentiation Analysis for 3-(Pyrazin-2-yloxy)piperidin-2-one (CAS 2198987-15-2)


Computational Binding Affinity Against Acinetobacter baumannii Glutamate Racemase (MurI)

In a structure-based virtual screening study against the MurI protein from A. baumannii, a compound identified as Z1726360919 (1-[2-[3-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-oxo-1-phenylethyl]piperidin-2-one) demonstrated a calculated binding free energy of -23.32 ± 3.04 kcal/mol, ranking it among the top four candidates [1]. While 3-(Pyrazin-2-yloxy)piperidin-2-one is not the exact molecule tested, Z1726360919 contains the identical piperidin-2-one core substructure. This finding provides a computational baseline for the core scaffold's potential, highlighting the need for empirical validation of the target compound.

Antibacterial Discovery Computational Chemistry Glutamate Racemase Inhibition

Current Absence of Direct Comparative Biological Data for 3-(Pyrazin-2-yloxy)piperidin-2-one

A comprehensive search of primary literature, patents, and authoritative databases has not yielded any published, quantitative in vitro or in vivo biological activity data for 3-(Pyrazin-2-yloxy)piperidin-2-one. Consequently, no direct head-to-head or cross-study comparisons against a specific analog or in-class candidate can be made at this time. Claims regarding its activity against targets like PIM kinases or PDE10 are based on the activity of broader, structurally distinct classes of compounds and not on the specific molecule itself [1][2]. This information gap is critical for procurement decisions where validated activity is a prerequisite.

Biological Activity SAR Comparative Analysis

Recommended Research Applications for 3-(Pyrazin-2-yloxy)piperidin-2-one (CAS 2198987-15-2) Based on Available Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies in Antibacterial Drug Discovery

3-(Pyrazin-2-yloxy)piperidin-2-one can serve as a key starting point for a medicinal chemistry campaign targeting bacterial enzymes like MurI (glutamate racemase). The computational evidence for a structurally related piperidin-2-one derivative suggests that this scaffold can be optimized to engage the target [1]. Researchers can use this compound to synthesize and test a series of analogs, empirically determining the SAR around the pyrazinyl and piperidinone moieties to improve binding affinity and antibacterial activity against pathogens such as Acinetobacter baumannii [1].

Chemical Probe for Investigating Novel Biological Targets

Given its unique structural features and lack of a pre-defined biological profile, 3-(Pyrazin-2-yloxy)piperidin-2-one is an ideal candidate for unbiased phenotypic screening or chemoproteomic profiling. This approach can help identify novel protein targets and biological pathways modulated by this chemotype. The absence of extensive prior art reduces the risk of rediscovering known pharmacology, increasing the value of the compound as a novel chemical probe for target deconvolution.

Standard for Analytical Method Development and Metabolite Identification

The compound's well-defined chemical and physical properties, including its exact mass of 193.085126602 Da [1], make it suitable as a high-purity standard for developing and validating analytical methods (e.g., LC-MS, HPLC). This is particularly relevant if the compound or its derivatives advance to preclinical studies, as it can serve as a reference standard for quantifying drug levels in biological matrices or for identifying potential metabolites.

Technical Documentation Hub

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